molecular formula C15H18N2O4 B5521326 N-allyl-3-(2,5-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide

N-allyl-3-(2,5-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide

Cat. No.: B5521326
M. Wt: 290.31 g/mol
InChI Key: DIHGTMLYEQXBOS-UHFFFAOYSA-N
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Description

N-allyl-3-(2,5-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.12665706 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Advanced Material Synthesis : Research on benzoxazine monomers containing allyl groups highlights the synthesis and characterization of novel materials with excellent thermomechanical properties and thermal stability, indicating the potential use of similar allyl-containing compounds in creating high-performance thermosets. These materials have applications in aerospace, automotive, and electronics due to their high glass transition temperatures and thermal stability (Agag & Takeichi, 2003).

Chemical Reactivity and Applications

  • Organic Synthesis and Catalysis : The reactivity of allyl-containing compounds in the formation of complex organic structures is crucial for synthesizing biologically active molecules. For instance, the synthesis of N-allyl-2,3-dihydrobenzoxazol-2-ylidene complexes of chromium(0) and tungsten(0) demonstrates the potential of allyl-containing compounds in catalysis and organic synthesis, suggesting that similar compounds could be used in developing new catalytic processes or synthesizing novel organic molecules (Tamm & Hahn, 1999).

Potential Biomedical Applications

  • Antimicrobial and Antitumor Activities : Research on derivatives of compounds containing dimethoxyphenyl groups, such as the synthesis and biological evaluation of novel benzenesulfonamide derivatives, demonstrates potential antimicrobial and antitumor activities. This indicates that structurally similar compounds, including N-allyl-3-(2,5-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, could be explored for their potential biomedical applications, especially in developing new antimicrobial agents or cancer therapeutics (Fahim & Shalaby, 2019).

Mechanism of Action

If the compound is a drug or a pesticide, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the safety measures that need to be taken while handling the compound and the hazards associated with it .

Future Directions

This involves discussing potential future research directions or applications of the compound .

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-N-prop-2-enyl-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-4-7-16-15(18)14-9-12(17-21-14)11-8-10(19-2)5-6-13(11)20-3/h4-6,8,14H,1,7,9H2,2-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHGTMLYEQXBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NOC(C2)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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